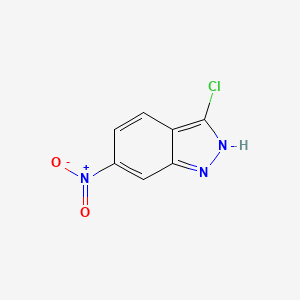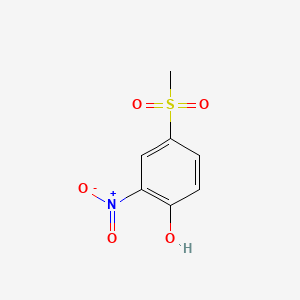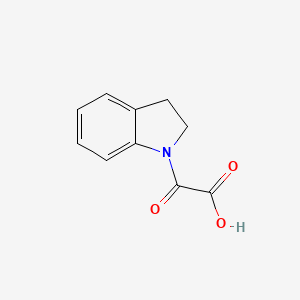
3-クロロ-6-ニトロ-1H-インダゾール
概要
説明
3-Chloro-6-nitro-1H-indazole is a chemical compound with the molecular formula C7H4ClN3O2 . It has a molecular weight of 197.58 g/mol . The IUPAC name for this compound is 3-chloro-6-nitro-2H-indazole .
Synthesis Analysis
An efficient pathway for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives involves 1,3-dipolar cycloaddition on dipolarophile compounds . To address the problem of separating two regioisomers, a click chemistry method was employed, which allowed the obtainment of regioisomers of triazole-1,4 with good yields ranging from 82% to 90% .
Molecular Structure Analysis
The indazole system in the compound is planar, with root mean square (r.m.s.) deviations of 0.005 Å . The nitro group is coplanar with the fused-ring system, with dihedral angles of 1.3 (3) and 4.8 (3) Å .
Chemical Reactions Analysis
The chemical reactions of 3-chloro-6-nitro-1H-indazole derivatives involve 1,3-dipolar cycloaddition on dipolarophile compounds . This method has been used to synthesize various derivatives of 3-chloro-6-nitro-1H-indazole .
Physical and Chemical Properties Analysis
3-Chloro-6-nitro-1H-indazole has a molecular weight of 197.58 g/mol . It has a computed XLogP3-AA value of 2.3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0, an exact mass of 196.9992041 g/mol, and a monoisotopic mass of 196.9992041 g/mol . Its topological polar surface area is 74.5 Ų, and it has a heavy atom count of 13 .
科学的研究の応用
リーシュマニア症治療薬候補
3-クロロ-6-ニトロ-1H-インダゾール誘導体は、リーシュマニア症治療薬候補として有望な結果を示しています . これらの誘導体の合成には、双極子求核剤化合物への1,3-双極子環状付加による効率的な経路が明らかになりました . これらの化合物のリーシュマニア症に対する生物学的効力は、MTTアッセイを用いて測定され、化合物13がリーシュマニア・マヨールに対する有望な増殖阻害剤であることが報告されました .
分子ドッキング研究
分子ドッキングにより、リーシュマニア・トリパノチオンレダクターゼ酵素との高度な安定な結合が示され、疎水性および親水性相互作用のネットワークが生成されました . TryR-13複合体の分子動力学シミュレーションが実施され、生物学的環境におけるその構造的および分子間親和性安定性が理解されました .
合成アプローチ
1H-および2H-インダゾールの合成に関する最近の戦略には、遷移金属触媒反応、還元性環状化反応、および触媒や溶媒を用いない2-アジドベンズアルデヒドとアミンからのC-N結合とN-N結合の連続的な形成による2H-インダゾールの合成が含まれます .
医薬品用途
インダゾール含有複素環式化合物は、抗高血圧剤、抗がん剤、抗うつ剤、抗炎症剤、抗菌剤など、幅広い医薬品用途を有しています . インダゾールは、呼吸器疾患の治療のためのホスホイノシチド3-キナーゼδの選択的阻害剤としても使用できます .
細胞増殖阻害剤
化合物3-アミノ-N-(4-ベンジルフェニル)-5-クロロ-1H-インダゾール-1-カルボキサミド(39)は、0.041~33.6μMの範囲でGI50値を持ち、平均GI50が1.90μMであり、結腸癌細胞株とメラノーマ細胞株に対して非常に有効でした .
構造最適化
研究された化合物は、リーシュマニア症活性増強のための構造最適化の有望なリードです . これは、3-クロロ-6-ニトロ-1H-インダゾールとその誘導体が、様々な用途における効力を向上させるためにさらに最適化できることを示唆しています。
作用機序
- The primary targets of 3-Chloro-6-nitro-1H-indazole are not explicitly mentioned in the available literature. However, indazole-containing compounds have been explored for various medicinal purposes, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . Specific targets may vary depending on the context and specific derivatives of this compound.
- Unfortunately, detailed information about the affected biochemical pathways is not readily available for 3-Chloro-6-nitro-1H-indazole. However, indazole derivatives have been investigated for their impact on various pathways, such as kinase inhibition and cell volume regulation .
- Absorption : Information on the absorption of 3-Chloro-6-nitro-1H-indazole is not available in the provided sources .
- Cellular and molecular effects are not explicitly documented for 3-Chloro-6-nitro-1H-indazole. However, its potential as an inhibitor of cell growth suggests it may interfere with critical cellular processes .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Safety and Hazards
The safety data sheet for 3-chloro-6-nitro-1H-indazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity following a single exposure . The target organs affected are primarily the respiratory system .
生化学分析
Biochemical Properties
3-Chloro-6-nitro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme trypanothione reductase, which is essential for the survival of the Leishmania parasite . Molecular docking studies have shown that 3-Chloro-6-nitro-1H-indazole forms stable complexes with this enzyme, leading to its inhibition and subsequent antiparasitic effects . Additionally, this compound has been found to interact with other biomolecules, forming hydrophobic and hydrophilic interactions that contribute to its biological activity .
Cellular Effects
3-Chloro-6-nitro-1H-indazole exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of neoplastic cell lines, causing cell cycle arrest in the G0–G1 phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and function . The impact of 3-Chloro-6-nitro-1H-indazole on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can have downstream effects on cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of 3-Chloro-6-nitro-1H-indazole involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with trypanothione reductase results in the inhibition of this enzyme, disrupting the redox balance within the parasite and leading to its death . Additionally, 3-Chloro-6-nitro-1H-indazole can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-nitro-1H-indazole can change over time. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods . It can undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have also indicated that 3-Chloro-6-nitro-1H-indazole can have lasting effects on cellular function, including sustained inhibition of cell growth and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-nitro-1H-indazole vary with different dosages in animal models. At lower doses, this compound exhibits significant therapeutic effects, such as antiparasitic and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
3-Chloro-6-nitro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect the activity of enzymes involved in redox reactions, such as trypanothione reductase . Additionally, this compound can influence metabolic flux, leading to changes in metabolite levels and overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 3-Chloro-6-nitro-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as solubility, binding affinity, and cellular uptake mechanisms . These properties determine the compound’s localization and accumulation, which are critical for its biological activity.
Subcellular Localization
3-Chloro-6-nitro-1H-indazole exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
3-chloro-6-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTQINLHMGQUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198632 | |
| Record name | 1H-Indazole, 3-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50593-68-5 | |
| Record name | 3-Chloro-6-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50593-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 3-chloro-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050593685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 50593-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole, 3-chloro-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-nitro-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-chloro-6-nitro-1H-indazole exert its antileishmanial activity, and what are the implications of its interaction with Leishmania trypanothione reductase (TryR)?
A1: Research suggests that 3-chloro-6-nitro-1H-indazole derivatives exhibit antileishmanial activity by inhibiting the enzyme trypanothione reductase (TryR) in Leishmania parasites. [] TryR plays a crucial role in the parasite's defense against oxidative stress, and its inhibition can lead to parasite death. Molecular docking studies have shown that these derivatives bind stably to the active site of TryR, forming a network of hydrophobic and hydrophilic interactions. [] This binding disrupts the enzyme's function, ultimately impairing the parasite's ability to survive.
Q2: What insights do molecular modeling studies provide about the interaction between 3-chloro-6-nitro-1H-indazole derivatives and TryR?
A2: Molecular dynamics simulations demonstrate that the complex formed between TryR and a specific 3-chloro-6-nitro-1H-indazole derivative (compound 13) remains stable in a simulated biological environment. [] This stability is further supported by MM/GBSA binding free energy calculations. These findings highlight the potential of this compound as a starting point for the development of more potent and selective antileishmanial drugs. Further structural optimization based on these modeling insights could lead to even stronger binding affinities and enhanced antileishmanial activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)


![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)
![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)
![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)
![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)
![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)
